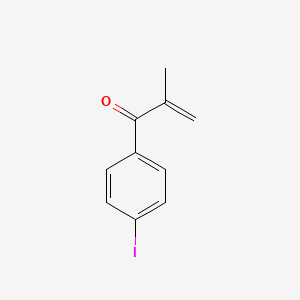silane CAS No. 79841-59-1](/img/structure/B14427896.png)
[3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-yl](trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-ylsilane is an organosilicon compound characterized by the presence of a thiirane ring and multiple aromatic groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-ylsilane typically involves the reaction of trimethylsilyl chloride with a thiirane derivative in the presence of a base. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the quality and purity of the final product.
Types of Reactions:
Oxidation: The thiirane ring in 3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-ylsilane can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiirane ring to a thiol or sulfide. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The aromatic groups in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to mild heating.
Reduction: Lithium aluminum hydride, sodium borohydride; room temperature to reflux conditions.
Substitution: Nitric acid, halogens; room temperature to mild heating.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Nitrated or halogenated aromatic derivatives.
科学研究应用
Chemistry: In organic synthesis, 3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-ylsilane serves as a versatile building block for the construction of more complex molecules
Biology and Medicine: The compound’s potential bioactivity is being explored in medicinal chemistry, particularly in the development of novel pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable intermediate in drug synthesis.
Industry: In materials science, 3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-ylsilane is used in the production of advanced materials, such as polymers and coatings, where its unique properties can enhance material performance.
作用机制
The mechanism by which 3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-ylsilane exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The thiirane ring and aromatic groups can participate in binding interactions, while the trimethylsilyl group can influence the compound’s reactivity and stability. These interactions can modulate biological pathways and lead to specific pharmacological effects.
相似化合物的比较
3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-ylgermane: Similar structure but with a germanium atom instead of silicon.
3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-ylstannane: Similar structure but with a tin atom instead of silicon.
Uniqueness: 3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-ylsilane is unique due to the presence of the silicon atom, which imparts distinct chemical and physical properties compared to its germanium and tin analogs. The silicon atom can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes.
属性
CAS 编号 |
79841-59-1 |
|---|---|
分子式 |
C25H28O2SSi |
分子量 |
420.6 g/mol |
IUPAC 名称 |
[3,3-bis(4-methoxyphenyl)-2-phenylthiiran-2-yl]-trimethylsilane |
InChI |
InChI=1S/C25H28O2SSi/c1-26-22-15-11-19(12-16-22)24(20-13-17-23(27-2)18-14-20)25(28-24,29(3,4)5)21-9-7-6-8-10-21/h6-18H,1-5H3 |
InChI 键 |
AJTHCWOJQSTLHB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2(C(S2)(C3=CC=CC=C3)[Si](C)(C)C)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


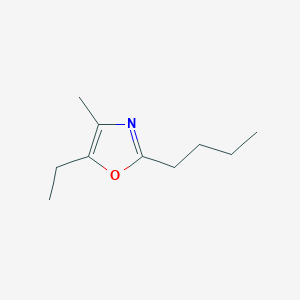
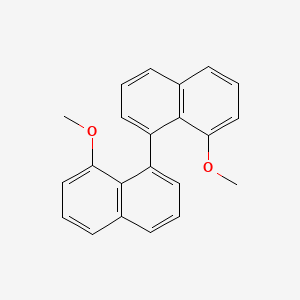
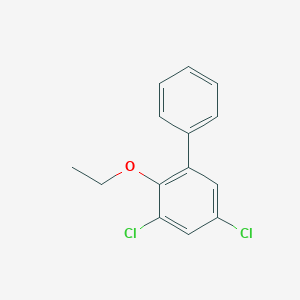
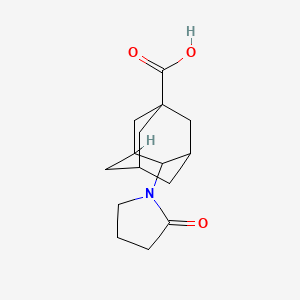
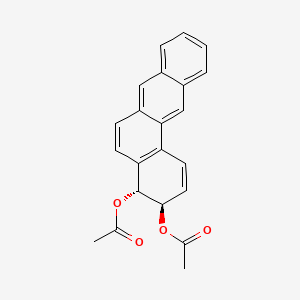

![3-[(2H-1,3-Benzodioxol-5-yl)oxy]propanoic acid](/img/structure/B14427852.png)


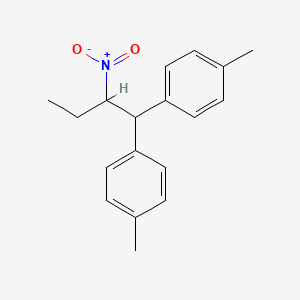
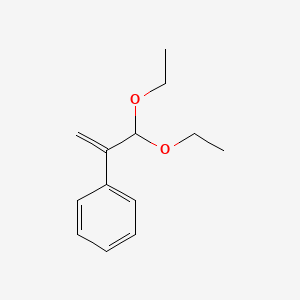
![N-({5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxyphenyl}methyl)-N-ethyl-4-methylpiperazine-1-carboxamide](/img/structure/B14427873.png)

